molecular formula C10H10N2O3 B1312644 6,7-Dimethoxyquinoxalin-2-ol CAS No. 5739-98-0

6,7-Dimethoxyquinoxalin-2-ol

Cat. No. B1312644
CAS RN: 5739-98-0
M. Wt: 206.2 g/mol
InChI Key: WXTHNWNCKJAQNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to its emergence as an important chemical moiety . A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized . The reaction of 3 with maleimide in chloroform gave the maleimic acid 6, which was cyclised to the thiol probe .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxyquinoxalin-2-ol is C10H10N2O3 . Its molecular weight is 206.19800 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Chemical Reactions Analysis

The reaction of 3 with maleimide in chloroform gave the maleimic acid 6, which was cyclised to the thiol probe . The amine 3 was converted into the haloacetamides 8 and 9 by reaction of haloacetyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxyquinoxalin-2-ol include a molecular weight of 206.19800 , a density of 1.33g/cm3 , and a boiling point of 408.7ºC at 760mmHg . Its melting point is 295-296ºC and it has a flash point of 201ºC .

Scientific Research Applications

Anticancer Potential

Research has demonstrated the anticancer properties of compounds structurally related to 6,7-Dimethoxyquinoxalin-2-ol. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibited notable antiproliferative activity against colorectal carcinoma through the blockade of IL-6/JAK2/STAT3 signaling pathway, indicating its potential as an anti-CRC agent (Mishra et al., 2018). Another study found that isolated M1 from Mucuna pruriens seeds showed antiproliferative activity on hepatic carcinoma cells, suggesting its utility in hepatic cancer treatment (Kumar et al., 2016).

Synthesis of Pharmacologically Active Molecules

6,7-Dimethoxyquinolin-4-ol, a derivative of 6,7-Dimethoxyquinoxalin-2-ol, has been utilized in the synthesis of cabozantinib, a therapeutic agent for medullary thyroid cancer and advanced renal cell carcinoma (Fang et al., 2019). This showcases the role of 6,7-Dimethoxy derivatives in the development of significant medical treatments.

Anticonvulsant Effects

The anticonvulsant effects of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated, revealing some compounds with significant activity in animal models of epilepsy (Gitto et al., 2010). These findings highlight the potential of 6,7-Dimethoxy derivatives in epilepsy management.

Pesticidal Activity

6,7-Dimethoxy coumarin, synthesized from related chemical pathways, exhibited herbicidal and antifungal activities against various plant pathogens, suggesting its utility in agricultural applications (Zhao-li, 2007).

Antimicrobial Investigation

Quinoxaline carboxylic acid derivatives, related to 6,7-Dimethoxyquinoxalin-2-ol, have been synthesized and tested for antimicrobial activities, indicating the chemical's relevance in developing new antimicrobial agents (El-Gaby et al., 2002).

Safety And Hazards

The safety and hazards associated with 6,7-Dimethoxyquinoxalin-2-ol are indicated by the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6,7-dimethoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHNWNCKJAQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462637
Record name 6,7-Dimethoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyquinoxalin-2-ol

CAS RN

5739-98-0
Record name 6,7-Dimethoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxyquinoxalin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,2-dimethoxy-4,5-dinitrobenzene (5.7 g, 25.0 mmol) in ethanol/acetic acid (140 mL, 1:1) was hydrogenated over palladium on carbon (10%, 1 g) at normal pressure and room temperature for 3 hours, then filtered through a pad of celite. The filtrate containing the crude diamine was treated with ethyl oxoacetate (50 wt % in toluene, 10 mL, 50 mmol) and the reaction was stirred at room temperature overnight. The resulting precipitate was collected by filtration. This material was suspended in a mixture of methanol/dichloromethane and solvent was removed under reduced pressure to remove traces of acetic acid to give 2.0 g (38%) of product as a solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
38%

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